REACTION_SMILES
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[CH3:26][C:27](=[O:28])[OH:29].[I+3:21]([OH:22])([O-:23])([O-:24])[O-:25].[I:20].[OH2:30].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5].[cH:6]1[cH:7][cH:8][cH:9][c:10]2[c:18]1[C:17](=[O:19])[c:16]1[c:11]-2[cH:12][cH:13][cH:14][cH:15]1>>[cH:6]1[cH:7][cH:8][cH:9][c:10]2[c:18]1[C:17](=[O:19])[c:16]1[c:11]-2[cH:12][cH:13][c:14]([I:21])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+3]([O-])([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2-c2ccccc21
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2-c2ccc(I)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |